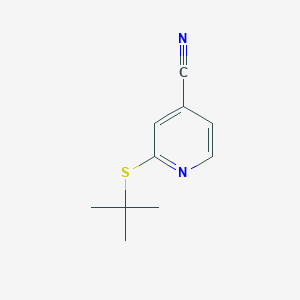

2-(Tert-butylsulfanyl)pyridine-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

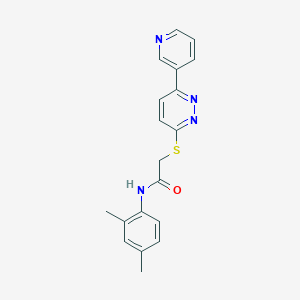

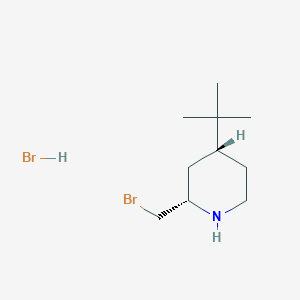

2-(Tert-butylsulfanyl)pyridine-4-carbonitrile is a chemical compound with the CAS Number: 501074-85-7 . It has a molecular weight of 192.28 .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C10H12N2S/c1-10(2,3)13-9-6-8(7-11)4-5-12-9/h4-6H,1-3H3 . This code provides a specific representation of the molecule’s structure.Scientific Research Applications

Reactivity and Transformation

- Anti-oximes of 2-pyridylacetic acid esters, closely related to 2-(Tert-butylsulfanyl)pyridine-4-carbonitrile, can rapidly transform into pyridine-2-carbonitrile under various conditions (Kim, Lantrip, & Fuchs, 2001).

Synthesis and Photophysical Properties

- Tetrapyrazinoporphyrazines with different numbers of peripheral pyridyl rings, including tert-butylsulfanyl substituents, have been synthesized. These compounds exhibit unique photophysical properties, such as shifts in Q-band and B-band positions and varying singlet oxygen quantum yields (Zimcik et al., 2009).

Microbiological Activity

- Synthesis and microbiological activity studies of 2-mercapto-4-(pyrrolidin-1-yl)pyridine derivatives, derived from similar compounds, have been conducted. Some of these derivatives exhibit significant bacteriostatic and antituberculosis activity (Miszke et al., 2008).

Molecular Modeling and QSAR Analysis

- QSAR analysis of 4-benzylsulfanyl derivatives of pyridine-2-carbonitriles, related to 2-(Tert-butylsulfanyl)pyridine-4-carbonitrile, shows that antimycobacterial activity increases with electron withdrawing substituents. This indicates a critical role for HOMO orbitals in molecular interactions (Klimešová et al., 2000).

Domino Synthesis Reactions

- A novel domino reaction has been developed for synthesizing heterocyclic systems like pyrano[4'',3'',2'':4',5']chromeno[2',3':4,5]thieno[2,3-b]pyridine, using derivatives of 2-{[(5-Hydroxy-2-oxo-2H-chromen-4-yl)methyl]sulfanyl}pyridine-3-carbonitrile (Bondarenko et al., 2016).

Application in Oxidation Chemistry

- Substituted pyridines like 4-tert-butylpyridine, which are structurally similar to 2-(Tert-butylsulfanyl)pyridine-4-carbonitrile, have been used in modified Gif oxidation processes. This highlights their role in enhancing the yield of oxidation products (Barton & Li, 1998).

Synthesis of Fluorinated Nucleosides

- The compound has been utilized in synthesizing fluorinated pyrrolo[2,3-b]pyridines, indicating its potential in developing novel adenosme deaminase and inosine 5'-monophosphate dehydrogenase inhibitors (Iaroshenko et al., 2009).

Safety And Hazards

properties

IUPAC Name |

2-tert-butylsulfanylpyridine-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2S/c1-10(2,3)13-9-6-8(7-11)4-5-12-9/h4-6H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQMTYQGEOMDXFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC1=NC=CC(=C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Tert-butylsulfanyl)pyridine-4-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

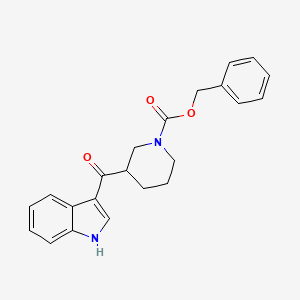

![1-[4-[4-(3-Methylphenyl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2371114.png)

![Lithium(1+) ion 5-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2371123.png)

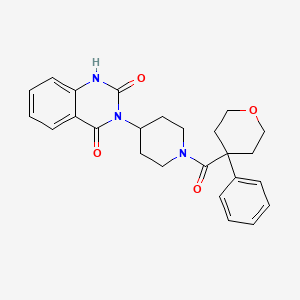

![N-[cyano(2-methoxyphenyl)methyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxamide](/img/structure/B2371126.png)

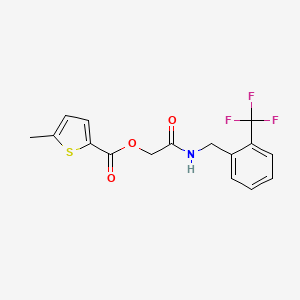

![5-(furan-2-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2371132.png)